1-benzyl-N-(prop-2-en-1-yl)pyrrolidin-3-amine
Overview
Description
1-benzyl-N-(prop-2-en-1-yl)pyrrolidin-3-amine is an organic compound that belongs to the class of pyrrolidines It features a benzyl group attached to the nitrogen atom of a pyrrolidine ring, with a prop-2-en-1-yl substituent on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-benzyl-N-(prop-2-en-1-yl)pyrrolidin-3-amine can be synthesized through several methods. One common approach involves the reaction of benzylamine with prop-2-en-1-yl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-(prop-2-en-1-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzyl or prop-2-en-1-yl derivatives.
Scientific Research Applications
1-benzyl-N-(prop-2-en-1-yl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(prop-2-en-1-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain neurotransmitter receptors .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-N-(prop-2-yn-1-yl)pyrrolidin-3-amine: Similar structure but with a prop-2-yn-1-yl group instead of prop-2-en-1-yl.
1-benzyl-N-(prop-2-en-1-yl)pyrrolidin-2-amine: Similar structure but with the amine group at the 2-position of the pyrrolidine ring.
1-benzyl-N-(prop-2-en-1-yl)piperidin-3-amine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
1-benzyl-N-(prop-2-en-1-yl)pyrrolidin-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both benzyl and prop-2-en-1-yl groups provides distinct chemical properties and potential for diverse applications .
Properties
IUPAC Name |
1-benzyl-N-prop-2-enylpyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-9-15-14-8-10-16(12-14)11-13-6-4-3-5-7-13/h2-7,14-15H,1,8-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWQRNPTKSMINY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1CCN(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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